3-Amino-3-(1-benzylpiperidin-3-yl)propan-1-ol
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Overview
Description
3-Amino-3-(1-benzylpiperidin-3-yl)propan-1-ol is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of an amino group, a benzyl group, and a hydroxyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-benzylpiperidin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amination: The amino group is introduced through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include catalytic hydrogenation and high-pressure reactions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-benzylpiperidin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Acylation: The amino group can be acylated to form amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acetyl chloride, benzoyl chloride.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted piperidine derivatives.
Acylation Products: Amides.
Scientific Research Applications
3-Amino-3-(1-benzylpiperidin-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-benzylpiperidin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A simpler analog with similar functional groups but lacking the piperidine ring.
1-Benzylpiperidin-4-amine: A related compound with a similar piperidine structure but different substitution pattern.
3-Amino-1-benzylpiperidin-3-yl)methanol: A closely related compound with a hydroxyl group on a different carbon atom.
Uniqueness
3-Amino-3-(1-benzylpiperidin-3-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C15H24N2O |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-amino-3-(1-benzylpiperidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C15H24N2O/c16-15(8-10-18)14-7-4-9-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-15,18H,4,7-12,16H2 |
InChI Key |
PYWOWVDBIHYQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(CCO)N |
Origin of Product |
United States |
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